molecular formula C12H18N2O3 B1344464 5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1119452-18-4

5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid

Cat. No.: B1344464
CAS No.: 1119452-18-4
M. Wt: 238.28 g/mol
InChI Key: UXKGSSSJURGDSL-UHFFFAOYSA-N
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Description

5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C12H18N2O3. It is known for its unique structure, which includes an isoxazole ring and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid typically involves the reaction of 4-methylpiperidine with isoxazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution with an isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A related compound with a similar piperidine moiety.

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

Uniqueness

5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid is unique due to its specific combination of an isoxazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-3-5-14(6-4-8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKGSSSJURGDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649225
Record name 5-Methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-18-4
Record name 5-Methyl-4-[(4-methyl-1-piperidinyl)methyl]-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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